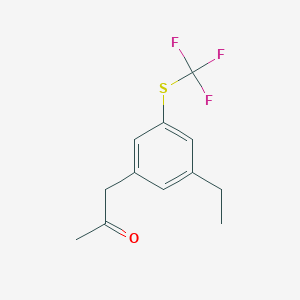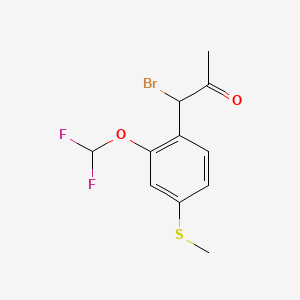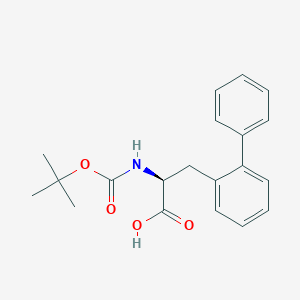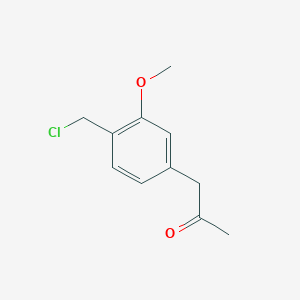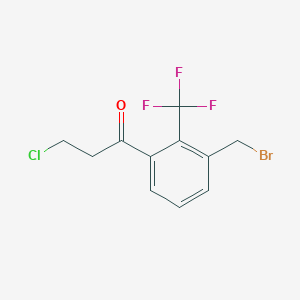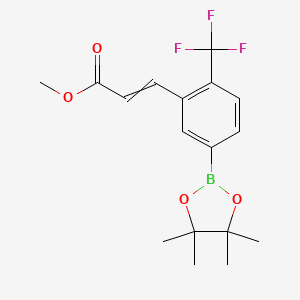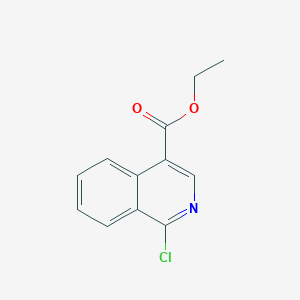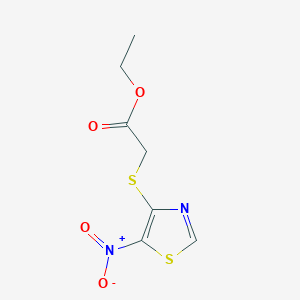
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and an ethyl ester group attached to the 2-position via a thioether linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate typically involves the reaction of 5-nitrothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5-nitrothiazole and potassium carbonate in acetonitrile.
- Add ethyl bromoacetate to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: Ethyl 2-((5-aminothiazol-4-yl)thio)acetate.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Hydrolysis: 2-((5-nitrothiazol-4-yl)thio)acetic acid.
科学的研究の応用
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
類似化合物との比較
Ethyl 2-((5-nitrothiazol-4-yl)thio)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
1522380-27-3 |
|---|---|
分子式 |
C7H8N2O4S2 |
分子量 |
248.3 g/mol |
IUPAC名 |
ethyl 2-[(5-nitro-1,3-thiazol-4-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H8N2O4S2/c1-2-13-5(10)3-14-6-7(9(11)12)15-4-8-6/h4H,2-3H2,1H3 |
InChIキー |
DWXSPCILFKKTHA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=C(SC=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


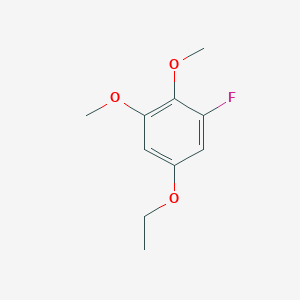

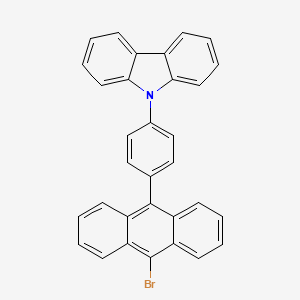
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
